molecular formula C16H14N6O4S4 B2824770 N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-02-4

N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2824770
CAS No.: 477215-02-4
M. Wt: 482.57
InChI Key: PSHQTDDIXVWXLJ-UHFFFAOYSA-N
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Description

This compound is a bis-thiadiazole derivative featuring two 1,3,4-thiadiazole rings interconnected via a thioethyl linker. One thiadiazole ring is substituted with a 5-(ethylthio) group, while the other is linked to a benzo[d][1,3]dioxole-5-carboxamide moiety. The structure combines sulfur-rich heterocycles with a benzodioxole system, which is often associated with enhanced metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O4S4/c1-2-27-15-21-19-13(29-15)17-11(23)6-28-16-22-20-14(30-16)18-12(24)8-3-4-9-10(5-8)26-7-25-9/h3-5H,2,6-7H2,1H3,(H,17,19,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHQTDDIXVWXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N6O3S3C_{16}H_{18}N_{6}O_{3}S_{3}. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18N6O3S3
Molecular Weight411.579 g/mol
SMILES[Insert SMILES here]
InChI[Insert InChI here]

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a series of thiazole carboxamide derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are often overexpressed in cancers. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide was shown to possess notable inhibitory activity against COX enzymes with IC50 values indicating strong potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. A compound structurally related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) demonstrated significant antibacterial activity against various pathogens including Xanthomonas oryzae and Fusarium graminearum. The inhibition rates at a concentration of 100 μg/mL were reported as 30% and 56%, respectively . These findings suggest that the compound may serve as a viable alternative to traditional antimicrobial agents.

Anti-inflammatory Effects

Thiadiazole derivatives are recognized for their anti-inflammatory effects. The ability of these compounds to inhibit COX enzymes is particularly relevant as COX inhibitors are commonly used to reduce inflammation and pain. Research indicates that compounds with a similar structure exhibit selective inhibition of COX-1 and COX-2 enzymes . The selectivity ratio observed in some studies suggests that modifications in the chemical structure can enhance anti-inflammatory efficacy while minimizing side effects.

Case Studies

  • Study on COX Inhibition : A study focused on the synthesis of various thiazole carboxamide derivatives found that certain modifications increased the selectivity and potency against COX enzymes. Compound St.4 showed an IC50 value of 5.56×1085.56\times 10^{-8} μM against COX-1 with low selectivity towards COX-2 .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of several thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds exhibited moderate to excellent antibacterial activities with some outperforming commercial antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

2.1.1. Substituent Variations on Thiadiazole Rings
  • Ethylthio vs. Methylthio Groups: The compound 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) () shares a thiadiazole-carboxamide scaffold but substitutes a methylthio group instead of ethylthio.
  • Benzo[d][1,3]dioxole vs. Phenyl Groups: Compound 6m () incorporates a benzo[d][1,3]dioxole system similar to the target compound but lacks the bis-thiadiazole framework. The benzodioxole moiety is known for its electron-rich aromatic system, which may enhance π-π stacking interactions in biological targets compared to simple phenyl substituents .
2.1.2. Bis-Thiadiazole vs. Mono-Thiadiazole Systems

The target compound’s dual thiadiazole architecture contrasts with mono-thiadiazole derivatives like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) (). The additional thiadiazole ring in the target compound may confer rigidity and influence binding specificity, though it could also increase synthetic complexity .

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Bis-thiadiazole Ethylthio, benzo[d][1,3]dioxole High rigidity, lipophilicity -
4a (5-(Methylthio)-N-phenyl derivative) Mono-thiadiazole Methylthio, phenyl Moderate AChE inhibition
6m (Benzo[d][1,3]dioxole-thiazolidinone) Thiazolidinone Benzo[d][1,3]dioxole, thioxo Enhanced π-π stacking potential
7a–7l (Piperidinyl-ethylthio derivatives) Mono-thiadiazole Piperidinyl-ethylthio, benzamide AChE inhibition (IC₅₀: 2–10 µM)

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step condensation reactions between benzo[d][1,3]dioxole derivatives and thiadiazole intermediates. Microwave-assisted synthesis is recommended to enhance reaction rates and yields (up to 15–20% improvement compared to conventional heating) . Key steps include:

  • Use of coupling agents (e.g., EDCI or DCC) for amide bond formation.
  • Thiosemicarbazide as a precursor for thiadiazole ring formation.
  • Solvent optimization (e.g., DMF or acetonitrile) under reflux conditions. Reaction monitoring via TLC and purification via column chromatography are critical for isolating high-purity products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced spectroscopic techniques are employed:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the presence of functional groups (e.g., ethylthio at δ 1.2–1.4 ppm for CH3_3, 2.5–3.0 ppm for SCH2_2) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 446.5 for C19_{19}H15_{15}N4_4O4_4S2_2) .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups (amide C=O) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50_{50} values in anticancer assays) may arise from variations in assay conditions or impurity profiles. Recommended approaches:

  • Reproducibility Checks : Standardize cell lines (e.g., NCI-60 panel) and solvent systems (DMSO concentration ≤0.1%) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Comparative SAR Analysis : Evaluate structural analogs (e.g., substitution of ethylthio with morpholino groups) to identify critical pharmacophores .

Q. How does the compound interact with biological targets at the molecular level?

Preliminary docking studies suggest the thiadiazole and benzodioxole moieties engage in hydrophobic interactions with enzyme active sites (e.g., topoisomerase II or kinase domains). The ethylthio group may enhance membrane permeability, while the carboxamide participates in hydrogen bonding . Experimental validation via:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D values).
  • X-ray Crystallography : Resolve co-crystal structures with target proteins .

Q. What are the limitations of current synthetic methodologies, and how can they be addressed?

Challenges include low yields in final coupling steps (often <50%) and byproduct formation due to sulfur oxidation. Solutions:

  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes side reactions .
  • Protecting Group Strategies : Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during intermediate steps .
  • Flow Chemistry : Enables precise control of temperature and reagent stoichiometry for scalable production .

Methodological Guidance

Q. How to design experiments assessing the compound’s pharmacokinetic properties?

  • In Vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption.
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
  • Metabolite Identification : LC-MS/MS to track phase I/II metabolites in hepatocyte incubations .

Q. What computational tools are effective for predicting reactivity or toxicity?

  • Density Functional Theory (DFT) : Models electronic properties of thiadiazole rings to predict sites of electrophilic attack .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole) with cytotoxicity .
  • Pro-Tox II : Screens for hepatotoxicity or mutagenicity risks .

Comparative Analysis

Q. How does this compound compare to structurally similar thiadiazole derivatives?

  • Bioactivity : Exhibits 3–5-fold higher anticancer potency than analogs lacking the ethylthio group (e.g., N-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives) due to enhanced lipophilicity .
  • Stability : The benzodioxole moiety improves metabolic stability compared to phenyl-substituted analogs (t1/2_{1/2} > 2 hours in microsomal assays) .

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